An In-depth Technical Guide to the Basic Properties of 3-Phenylpyrazin-2-ol
An In-depth Technical Guide to the Basic Properties of 3-Phenylpyrazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-Phenylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important molecular concepts.
Core Physicochemical Properties
3-Phenylpyrazin-2-ol, also known by its tautomeric name 3-phenyl-2(1H)-pyrazinone, is a solid, pale yellow compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | |
| Melting Point | 172-174 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Predicted pKa | 11.26 ± 0.40 | [1][2] |
| Predicted pKa | 7.87 ± 0.30 | [3] |
| Appearance | Pale Yellow Solid | [1] |
| Storage | Refrigerator, Sealed in dry conditions | [1] |
Note on pKa: The significant difference in predicted pKa values may be attributed to the different computational methods used for prediction and the tautomeric nature of the molecule.
Tautomerism
A critical aspect of the chemistry of 3-Phenylpyrazin-2-ol is its existence in a tautomeric equilibrium with 3-phenyl-2(1H)-pyrazinone. This equilibrium between the enol (-ol) and keto (-one) forms can influence its chemical reactivity, biological activity, and physicochemical properties such as solubility and pKa. The predominant tautomer can vary depending on the solvent and physical state.
Caption: Tautomeric equilibrium between the enol and keto forms of 3-Phenylpyrazin-2-ol.
Experimental Protocols
Synthesis of 3-Phenyl-2(1H)-pyrazinone
The synthesis of 3-phenyl-2(1H)-pyrazinone can be achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. A general procedure is outlined below:
Materials:
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α-Amino acid amide (e.g., 2-aminoacetamide hydrochloride)
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Phenylglyoxal
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Base (e.g., sodium bicarbonate)
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Solvent (e.g., ethanol)
Procedure:
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Dissolve the α-amino acid amide and phenylglyoxal in the solvent in a round-bottom flask.
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Add the base to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-phenyl-2(1H)-pyrazinone.
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Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Melting Point
The melting point of 3-Phenylpyrazin-2-ol can be determined using a standard melting point apparatus.
Procedure:
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Ensure the sample is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a steady rate (e.g., 2-3 °C per minute) when approaching the expected melting point.
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Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Determination of Boiling Point (Micro-reflux method)
Procedure:
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Place a small volume (a few milliliters) of the liquid sample in a small test tube or vial.
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Add a boiling chip to ensure smooth boiling.
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Position a thermometer with its bulb in the vapor phase, just above the surface of the liquid.
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Gently heat the sample until it boils and a reflux ring of condensing vapor is observed on the walls of the container, with the top of the ring surrounding the thermometer bulb.
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The stable temperature reading on the thermometer at this point is the boiling point of the substance.
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance of the compound at different pH values.
Procedure:
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Prepare a stock solution of 3-Phenylpyrazin-2-ol in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions with a range of known pH values.
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Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH.
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Measure the UV-Vis absorbance spectrum for each solution.
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Identify the wavelength(s) at which the absorbance changes significantly with pH.
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Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Potential Biological Activity and Signaling Pathway
While the specific biological signaling pathway for 3-Phenylpyrazin-2-ol is not extensively documented, derivatives of pyrazines have shown notable biological activities. For instance, certain N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been identified as insect growth modulators that act by inhibiting chitin biosynthesis. This suggests a potential mechanism of action involving the disruption of the chitin synthase 1 enzyme, which is crucial for the formation of the insect exoskeleton.
Caption: Proposed mechanism of action of 3-Phenylpyrazin-2-ol derivatives on the chitin biosynthesis pathway in insects.
This guide provides a foundational understanding of 3-Phenylpyrazin-2-ol for professionals in the fields of chemical research and drug development. Further experimental investigation is warranted to fully elucidate its properties and potential applications.
